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Compound of Interest

Compound Name: (S)-(+)-2-Chloro-1-phenylethanol
CAS No.: 56751-12-3; 70111-05-6

Cat. No.: B2905927

Get Quote

Technical Whitepaper: (S)-(+)-2-Chloro-1-
phenylethanol

A Critical Chiral Synthon for Asymmetric Drug
Synthesis

CAS: 70111-05-6 Formula: CsHsCIO Molecular Weight: 156.61 g/mol

Executive Summary

(S)-(+)-2-Chloro-1-phenylethanol is a high-value chiral intermediate used primarily to access
the (S)-styrene oxide motif and chiral

-amino alcohols. Its utility spans the synthesis of imidazole-based anthelmintics (e.g.,
Levamisole),

-adrenergic blockers, and as a benchmark substrate for testing novel asymmetric reduction
catalysts. This guide details its physicochemical properties, asymmetric synthesis protocols,
pharmaceutical applications, and quality control methodologies.
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Physicochemical Identity & Properties

The enantiomeric purity of this compound is the primary determinant of its value, as it dictates

the stereochemical outcome of downstream Active Pharmaceutical Ingredients (APIs).[1][2]

Property Specification Notes
IUPAC Name (1S)-2-chloro-1-phenylethanol
CAS Number 70111-05-6 Specific to the (S)-(+) isomer.
Appearance Colorless to pale yellow liquid Viscous; hygroscopic.

N ) Vacuum distillation required for
Boiling Point 114 °C @ 6 mmHg o

purification.

Density 1.19g/mL @ 25 °C Denser than water.

Optical Rotation

(c=1.1, Cyclohexane)

Value varies by solvent (e.g.,

in CHCI

).

Solubility

Soluble in alcohols, ether,
DCM

Poorly soluble in water.

Chirality

(S)-Configuration

CIP Priority: -OH > -CH

Cl>-Ph>-H.

Asymmetric Synthesis Methodologies

The industrial production of (S)-(+)-2-Chloro-1-phenylethanol relies on the enantioselective

reduction of 2-chloroacetophenone. Two primary routes dominate: Ru-catalyzed transfer

hydrogenation and Biocatalysis.

3.1. Chemical Catalysis: Ru-TsDPEN Transfer Hydrogenation

This method utilizes the Noyori asymmetric transfer hydrogenation (ATH) protocol. It is

preferred for its scalability and high enantiomeric excess (ee >97%).
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e Catalyst: RuCl

e Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope)

e Mechanism: The reaction proceeds via a metal-ligand bifunctional mechanism where the
chiral diamine ligand directs the hydride transfer to the Re-face of the ketone.

Protocol:

Charge: Dissolve 2-chloroacetophenone (1.0 eq) in EtOAc or DCM.

Catalyst Addition: Add Ru-catalyst (0.5-1.0 mol%).

Reduction: Add HCOOH/Et

N mixture slowly at 0—25°C.

Workup: Wash with water/brine, dry over Na
SO
, and concentrate.

Purification: Vacuum distillation.

3.2. Biocatalytic Reduction

Biocatalysis offers a "green" alternative using ketoreductases (KREDs) or whole-cell systems
(e.g., Rhodotorula sp., Thermoanaerobacter ADH).

e Enzyme: Alcohol Dehydrogenase (ADH) specific for (S)-selectivity (Prelog rule).

o Cofactor Recycling: NADPH is regenerated using glucose dehydrogenase (GDH) and
glucose.

o Advantage: Often achieves >99% ee without heavy metal contamination.

Visualization: Synthesis Workflow
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Figure 1: Comparative workflow for the asymmetric reduction of 2-chloroacetophenone.

Pharmaceutical Applications

(S)-(+)-2-Chloro-1-phenylethanol is a "chiral switch" intermediate. Its primary utility lies in its
conversion to (S)-Styrene Oxide (via base-mediated cyclization) or direct displacement to form
Ethanolamine derivatives.

4.1. Key API Synthesis: Levamisole

Levamisole (the (S)-enantiomer of tetramisole) is an immunomodulator and anthelmintic.

e Mechanism: The (S)-alcohol is cyclized to (S)-styrene oxide (retention of configuration at
C1). Ring opening with an ethylenediamine derivative followed by cyclization yields the
imidazothiazole core.

4.2. Chiral
-Blockers (Ethanolamines)
While many

-blockers use the (S)-configuration, the specific pathway often involves the formation of an
epoxide.

o Pathway: (S)-Alcohol
(S)-Epoxide

Ring opening with amine (e.g., isopropylamine)

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b2905927/docs?utm_src=pdf-body-img#s-2-chloro-1-phenylethanol-cas-70111-05-6-properties
https://www.benchchem.com/product/b2905927/docs?utm_src=pdf-body#s-2-chloro-1-phenylethanol-cas-70111-05-6-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2905927?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

(S)-
-amino alcohol.

» Note: The C-O bond at the chiral center is not broken during epoxide formation or ring
opening (if attacked at the terminal carbon), preserving the stereochemistry.

Visualization: Drug Development Pathway
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Figure 2: Divergent synthesis of APIs from the (S)-chloro-alcohol precursor.

Quality Control: HPLC Analysis

Accurate determination of Enantiomeric Excess (ee) is critical.[3][4]

Standard Method:

Column: Daicel Chiralcel OB-H or OD-H (Cellulose/Amylose derivatives).

Mobile Phase: n-Hexane : Isopropanol (90:10 to 95:5 v/v).

Flow Rate: 0.5 — 1.0 mL/min.

Detection: UV @ 210 nm or 254 nm.
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o Temperature: 25 °C.
Elution Order (Typical on OB-H):
e (S)-(+)-Isomer (Major)

e (R)-(-)-Isomer (Minor) Note: Elution order must be confirmed with a racemic standard.

Safety & Handling

o Hazards: Causes skin irritation (H315) and serious eye irritation (H319).

o Storage: Store at 2—8°C under inert gas (Argon/Nitrogen). The compound is hygroscopic and
can degrade (hydrolyze) upon prolonged exposure to moisture.

e PPE: Wear nitrile gloves and safety goggles. Perform synthesis in a fume hood to avoid
inhalation of vapors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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